molecular formula C13H15NO B502397 N-[(5-phenylfuran-2-yl)methyl]ethanamine

N-[(5-phenylfuran-2-yl)methyl]ethanamine

Cat. No.: B502397
M. Wt: 201.26g/mol
InChI Key: MAIIHHHSKYEHIH-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]ethanamine is a furan-based compound offered as a high-purity chemical building block for research and development purposes. This molecule features a furan ring system, a structural motif present in various compounds with significant research interest. For instance, structurally related (5-phenylfuran-2-yl)methanamine derivatives have been identified in scientific literature as a novel class of inhibitors for Human Sirtuin 2 (SIRT2), showcasing the potential research applications of this chemical scaffold . SIRT2 is a NAD+-dependent deacetylase enzyme considered a promising target in several disease areas, including cancer, neurodegenerative diseases, and type II diabetes . Researchers are exploring such furan-containing compounds to develop new therapeutic strategies, highlighting the value of this structural class in medicinal chemistry and drug discovery programs. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable regulations.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26g/mol

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]ethanamine

InChI

InChI=1S/C13H15NO/c1-2-14-10-12-8-9-13(15-12)11-6-4-3-5-7-11/h3-9,14H,2,10H2,1H3

InChI Key

MAIIHHHSKYEHIH-UHFFFAOYSA-N

SMILES

CCNCC1=CC=C(O1)C2=CC=CC=C2

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

NBOMe Series (25X-NBOMe Compounds)

The NBOMe series, exemplified by 25I-NBOMe and 25C-NBOMe, share a phenethylamine backbone but differ in their substitution patterns. These compounds feature a 2,5-dimethoxyphenyl group and an N-(2-methoxybenzyl) substituent, which markedly enhances their affinity for 5-HT2A receptors compared to non-benzylated analogs like the 2C series . In contrast, N-[(5-phenylfuran-2-yl)methyl]ethanamine lacks the methoxybenzyl group and instead incorporates a phenylfuran moiety. This structural divergence likely reduces serotonin receptor affinity but may confer selectivity for other targets, such as Sirtuin enzymes .

Key Differences :

  • Substituents : NBOMe compounds have methoxy and benzyl groups, while the target compound has a phenylfuran group.
  • Receptor Affinity: NBOMe derivatives exhibit potent 5-HT2A agonism (EC50 values in the nanomolar range), whereas the target compound’s activity remains uncharacterized but may diverge due to structural dissimilarities .

2C Series and Furan-Based Analogs

Simpler furan-ethylamine derivatives, such as 2-(5-methyl-2-furyl)ethanamine (CAS 30796-85-1), lack the phenyl substitution at the furan 5-position. The addition of a phenyl group in this compound increases molecular weight (MW = ~227 g/mol vs.

Comparison Table :

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-phenylfuran, ethylamine C13H15NO 201.27 Sirtuin 2 inhibition potential
25I-NBOMe 4-iodo-2,5-dimethoxyphenyl, N-methoxybenzyl C18H22INO3 427.28 High 5-HT2A affinity
2-(5-Methyl-2-furyl)ethanamine 5-methylfuran, ethylamine C7H11NO 125.17 Simpler structure, uncharacterized activity

Thiophene and Heterocyclic Variants

Compounds like N-((5-fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine (CAS 1245771-47-4) replace the phenylfuran group with fluorothiophene, altering electronic properties and binding interactions. Thiophene’s higher aromaticity compared to furan may influence receptor selectivity or metabolic stability .

Positional Isomers and Substituent Effects

Positional isomerism significantly impacts biological activity. For example, NBOMe derivatives with halogen substitutions at the 4-position (e.g., 25I-NBOMe vs. 25C-NBOMe) show varying potencies due to differences in halogen size and electronegativity . Similarly, the 5-phenyl substitution in the target compound’s furan ring may optimize steric and electronic interactions with enzymatic targets compared to alternative substitution patterns.

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation :
    The aldehyde group of 3 reacts with ethylamine in a polar aprotic solvent (e.g., methanol or ethanol) at 25–60°C, forming an intermediate Schiff base. Acid catalysis (e.g., acetic acid) accelerates this step.

  • Reduction :
    Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) selectively reduces the imine to the amine without affecting the furan ring. Reactions typically proceed at room temperature over 12–24 hours.

Hypothetical Example :

Key Considerations :

  • Yield Optimization : Prior studies on analogous aldehydes report yields of 70–85% for reductive amination.

  • By-products : Over-reduction of the furan ring is unlikely due to the mild conditions.

Alkylation of Ethylamine with 5-Phenylfuran-2-ylmethyl Halides

This two-step approach involves converting 5-phenyl-2-furaldehyde (3) to 5-phenylfuran-2-ylmethanol (4), followed by halogenation to generate a reactive alkyl halide intermediate.

Step 1: Reduction of Aldehyde to Alcohol

  • Reducing Agents : Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

  • Conditions : 0–25°C, 1–4 hours.

  • Yield : >90% (based on analogous reductions of furfural derivatives).

Step 2: Halogenation and Amine Alkylation

  • Halogenation :

    • Chlorination : Thionyl chloride (SOCl2) or hydrochloric acid (HCl) in dichloromethane.

    • Bromination : Phosphorus tribromide (PBr3) in ether.

  • Alkylation :
    Reaction of the alkyl halide (e.g., 5-phenylfuran-2-ylmethyl chloride) with excess ethylamine in a polar solvent (e.g., DMF) at 50–80°C for 6–12 hours.

Hypothetical Reaction Pathway :

Challenges :

  • Steric Hindrance : Bulky substituents on the furan may slow alkylation.

  • Side Reactions : Competing elimination or polymerization requires controlled stoichiometry.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction offers an alternative route using ammonium formate as both the nitrogen source and reducing agent.

Procedure:

  • Reaction of 3 with ammonium formate at 150–200°C under solvent-free conditions.

  • In situ reduction of the imine intermediate to the amine.

Advantages :

  • Single-step process.

  • Avoids handling gaseous ammonia.

Limitations :

  • High temperatures may degrade the furan ring.

  • Lower yields (50–65%) compared to reductive amination.

Enzymatic Synthesis

Enzyme-catalyzed reactions provide stereoselective pathways. Hydroxynitrile lyases (HNLs) have been employed to synthesize cyanohydrins from 5-phenyl-2-furaldehyde, which can be converted to amines via hydrolysis and reduction.

Example Pathway :

  • Cyanohydrin Formation :
    3+HCNHNL(S)hydroxy(5-phenylfuran-2-yl)acetonitrile3 + HCN \xrightarrow{\text{HNL}} (S)-\text{hydroxy}(5\text{-phenylfuran-2-yl})\text{acetonitrile} .

  • Hydrolysis :
    Cyanohydrin → 5-phenylfuran-2-ylglycolic acid.

  • Decarboxylation and Amination :
    Conversion to the target amine via reductive amination.

Yield Considerations : Enzymatic steps achieve 80–90% enantiomeric excess but require multi-step purification.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Disadvantages
Reductive AminationMild, room temperature70–85%High selectivity; minimal by-productsRequires moisture-sensitive reagents
AlkylationTwo-step, moderate temperatures60–75%Scalable; uses stable intermediatesRisk of elimination/polymerization
Leuckart-WallachHigh temperature, solvent-free50–65%Single-stepThermal degradation risk
EnzymaticBiocatalytic, ambient conditions40–60%StereoselectiveMulti-step; costly enzymes

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